molecular formula C26H20FN3O B4631755 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide

2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide

Cat. No. B4631755
M. Wt: 409.5 g/mol
InChI Key: VCRCXXOOYQOVDC-ZHZULCJRSA-N
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Description

Synthesis Analysis

The synthesis of related cyano acrylamide derivatives typically involves condensation reactions under specific conditions. For instance, a similar compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized from condensation of equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic condition (Kariuki et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like NMR spectroscopy and single crystal X-ray diffraction, providing insights into their structural conformations and atomic arrangements (Kariuki et al., 2022).

Chemical Reactions and Properties

Cyano acrylamide derivatives exhibit unique chemical behaviors. For example, certain benzamide derivatives display color transition in response to specific ions, attributed to deprotonation-enhanced intramolecular charge transfer mechanisms (Younes et al., 2020). This indicates that our compound of interest may also have specific reactivity under certain conditions.

Physical Properties Analysis

The physical properties of such compounds can be influenced by their molecular structures. For instance, different optical properties of 3-aryl-2-cyano acrylamide derivatives are observed due to distinct stacking modes, affecting their luminescence and other physical characteristics (Song et al., 2015).

Chemical Properties Analysis

The chemical properties of cyano acrylamides can be quite diverse. In some cases, they show potential as antiviral agents or display mechanofluorochromic properties, indicating a broad spectrum of chemical functionalities (Yang et al., 2010), (Song et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways and Chemical Reactions : Research has shown that acrylamide derivatives, similar to the specified compound, are involved in various chemical reactions, leading to the formation of novel structures. For instance, Yokoyama et al. discussed the preparation of selenazin-ones and diazin-ones through reactions involving acrylamide derivatives, showcasing the versatility of these compounds in synthesizing heterocyclic structures (Yokoyama et al., 1986; Yokoyama et al., 1985).

Fluorescence and Photophysical Properties : The study of 3-aryl-2-cyano acrylamide derivatives by Song et al. highlighted their distinct optical properties due to different stacking modes, indicating the potential of acrylamide derivatives in materials science, especially in fluorescent materials and sensors (Song et al., 2015).

Applications in Material Science

Corrosion Inhibition : Abu-Rayyan et al. investigated the application of acrylamide derivatives as corrosion inhibitors for copper, demonstrating their effectiveness in protecting metals from corrosion, which is vital for extending the lifespan of metal structures in industrial applications (Abu-Rayyan et al., 2022).

Sensing Applications : The work by Younes et al. on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showcased their potential in colorimetric sensing of fluoride anions, underlining the role of acrylamide derivatives in developing new sensors for environmental and analytical chemistry (Younes et al., 2020).

Novel Syntheses and Derivatives

Derivative Synthesis : Kariuki et al. detailed the synthesis of a specific acrylamide derivative, offering insights into the methodologies for preparing compounds with potential applications in various chemical domains, including organic synthesis and medicinal chemistry (Kariuki et al., 2022).

properties

IUPAC Name

(Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O/c1-18-6-2-4-8-24(18)29-26(31)20(15-28)14-21-17-30(25-9-5-3-7-23(21)25)16-19-10-12-22(27)13-11-19/h2-14,17H,16H2,1H3,(H,29,31)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRCXXOOYQOVDC-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide
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2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide
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2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide
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2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide
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2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide
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2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide

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